Cas no 1049386-94-8 (N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1049386-94-8x500.png)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
- AKOS024504274
- N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 1049386-94-8
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
- F5264-0649
-
- インチ: 1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29)
- InChIKey: AKDVYQGJSBPFSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1N1CCN(CCNC(C2(C3C=CC=CC=3)CCOCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 411.23220537g/mol
- どういたいしつりょう: 411.23220537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5264-0649-30mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-40mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-20μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-5μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-25mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-10μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-3mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-2mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-1mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5264-0649-4mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide |
1049386-94-8 | 4mg |
$66.0 | 2023-09-10 |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
7. Book reviews
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamideに関する追加情報
Comprehensive Overview of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS No. 1049386-94-8)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS No. 1049386-94-8) is a synthetic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities. The presence of a fluorophenyl group and a phenyloxane moiety in its structure makes it a promising candidate for further investigation in drug discovery.
In recent years, the scientific community has shown increasing interest in piperazine-based compounds, particularly those with fluorine substitutions, due to their enhanced bioavailability and metabolic stability. The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide exemplifies this trend, as its fluorophenyl group may contribute to improved binding affinity and selectivity in biological systems. Researchers are particularly intrigued by its potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology.
The structural complexity of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide offers multiple sites for molecular modifications, making it a valuable scaffold for medicinal chemistry optimization. Its carboxamide functionality is particularly noteworthy, as this group is frequently employed in drug design to enhance hydrogen bonding with target proteins. Current literature suggests that compounds with similar frameworks may exhibit neuropharmacological properties, aligning with growing public interest in central nervous system (CNS) disorders and mental health therapeutics.
From a synthetic chemistry perspective, the preparation of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves sophisticated organic synthesis techniques, including amide coupling reactions and piperazine alkylation. These methods are frequently searched by chemistry students and professionals, reflecting the compound's relevance in advanced organic synthesis education. The CAS registry number 1049386-94-8 serves as a crucial identifier for researchers accessing chemical databases, highlighting the importance of proper chemical nomenclature in scientific communication.
The pharmacological potential of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is currently under investigation in various academic and industrial laboratories. Preliminary studies suggest possible applications in addressing neurodegenerative conditions, a field that has seen increased public awareness due to aging populations worldwide. While not yet approved for therapeutic use, this compound represents the cutting edge of rational drug design, combining structural elements known to influence blood-brain barrier penetration and receptor specificity.
Quality control and analytical characterization of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically employ advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound's purity and structural integrity, which are critical factors in pharmaceutical development. The growing demand for analytical chemistry services related to such specialized compounds reflects broader trends in the life sciences industry.
Environmental and safety considerations for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide follow standard laboratory protocols for handling synthetic organic compounds. While not classified as hazardous under normal research conditions, proper chemical safety practices are always recommended when working with any laboratory substance. This aligns with increasing public interest in laboratory safety standards and responsible research practices across scientific disciplines.
The intellectual property landscape surrounding N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide and related compounds is actively evolving, with several patents filed for similar structures. This reflects the commercial potential of such molecules in the competitive pharmaceutical market, particularly in areas addressing unmet medical needs. Investors and industry analysts frequently search for information about promising drug candidates and their development status.
Future research directions for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide may include detailed structure-activity relationship (SAR) studies and in vivo pharmacological evaluations. The compound's potential as a lead structure for further optimization makes it a subject of interest in preclinical research circles. These areas of investigation correspond with current trends in personalized medicine and targeted drug delivery systems.
In conclusion, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS No. 1049386-94-8) represents an intriguing example of modern medicinal chemistry innovation. Its structural features and potential biological activities position it as a compound worthy of continued scientific exploration, particularly in the context of addressing complex health challenges through scientific discovery and pharmaceutical innovation.
1049386-94-8 (N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide) 関連製品
- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)
- 1807180-94-4(4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)
- 1487908-77-9(1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine)
- 1184986-89-7(3,4-dihydro-2H-spironaphthalene-1,3'-piperidine hydrochloride)
- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)
- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 2680796-42-1(Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)



